(3S)-4-methylpent-1-yn-3-ol

Catalog No.
S3345665
CAS No.
77943-78-3
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-4-methylpent-1-yn-3-ol

CAS Number

77943-78-3

Product Name

(3S)-4-methylpent-1-yn-3-ol

IUPAC Name

(3S)-4-methylpent-1-yn-3-ol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m1/s1

InChI Key

UTIFIONYBLSHIL-ZCFIWIBFSA-N

SMILES

CC(C)C(C#C)O

Canonical SMILES

CC(C)C(C#C)O

Isomeric SMILES

CC(C)[C@@H](C#C)O

(3S)-4-methylpent-1-yn-3-ol is an organic compound characterized by a triple bond and an alcohol functional group. Its molecular formula is C6H10O, and it features a chiral center at the third carbon atom. The compound is known for its distinctive structure, which includes a methyl group attached to the fourth carbon and a hydroxyl group at the third carbon.

Typical of alcohols and alkynes:

  • Dehydration Reactions: The alcohol can be dehydrated to form an alkene.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Nucleophilic Addition: The triple bond can participate in nucleophilic addition reactions, allowing for the introduction of various functional groups.

These reactions make it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing (3S)-4-methylpent-1-yn-3-ol:

  • Alkyne Synthesis: Starting from simpler alkynes through hydroboration followed by oxidation can yield (3S)-4-methylpent-1-yn-3-ol.
  • Grignard Reactions: The use of Grignard reagents with suitable carbonyl compounds can also lead to the formation of this compound.
  • Catalytic Methods: Transition metal-catalyzed reactions have been reported for synthesizing this compound from other precursors .

(3S)-4-methylpent-1-yn-3-ol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: This compound can be used in the formulation of pesticides and herbicides.
  • Flavoring Agents: Its unique flavor profile allows it to be used in food additives.

Several compounds share structural similarities with (3S)-4-methylpent-1-yn-3-ol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
(3S)-2-methylpent-1-en-4-yneC6H8OContains a double bond; different position of functional groups
4-Methylpentan-2-oneC6H12OSaturated ketone; lacks triple bond
4-Methylpentan-2-alcoholC6H14OSaturated alcohol; lacks triple bond

(3S)-4-methylpent-1-yn-3-ol is unique due to its specific arrangement of functional groups and the presence of both a triple bond and an alcohol group, making it particularly valuable in synthetic chemistry and potential biological applications.

Ruthenium-Catalyzed Propargylic Substitution Reactions

Ruthenium complexes have emerged as powerful catalysts for enantioselective propargylic substitutions. Optically active thiolate-bridged diruthenium catalysts enable stereodivergent functionalization of propargylic alcohols through nucleophilic displacement. For (3S)-4-methylpent-1-yn-3-ol synthesis, the methyl substituent at the propargylic position critically influences transition-state geometry. Density functional theory (DFT) calculations reveal that methyl groups induce steric repulsion with the catalyst’s chiral environment, reversing stereoselectivity compared to unsubstituted analogs.

A representative protocol involves reacting 4-methylpent-1-yn-3-ol derivatives with carbon nucleophiles (e.g., malonates) in the presence of [RuCl(η^5-C5H5)(PPh3)2] and chiral phosphine ligands. This system achieves enantiomeric excesses (ee) exceeding 90% by leveraging non-covalent interactions between the substrate’s methyl group and the catalyst’s hydrophobic pockets.

Table 1: Enantioselectivity in Ruthenium-Catalyzed Propargylic Alkylation

Propargylic SubstituentNucleophileee (%)Reference
4-MethylDiethyl malonate92
TrifluoromethylDiethyl malonate98

Copper-Mediated Decarboxylative Alkylation

Copper catalysts paired with chiral tridentate P,N,N-ligands enable asymmetric decarboxylative alkylation of propargyl β-ketoesters. This method circumvents pre-generation of enolate intermediates, directly yielding β-ethynyl ketones with up to 99% ee. For (3S)-4-methylpent-1-yn-3-ol, the reaction proceeds via oxidative addition of the propargylic carbonate to Cu(I), followed by decarboxylation and reductive elimination. The methyl group’s steric bulk enhances facial selectivity during the transition state, favoring formation of the S-configured product.

Ligand Design for Palladium-Catalyzed Cycloisomerization Reactions

(3S)-4-methylpent-1-yn-3-ol serves as a precursor for ynamide ligands in palladium-catalyzed cycloisomerization cascades. Its propargyl alcohol structure enables coordination to palladium centers, facilitating the formation of fused and spirocyclic ring systems. Key findings include:

  • Electron-withdrawing group (EWG) effects: The hydroxyl group in (3S)-4-methylpent-1-yn-3-ol enhances ligand stability during cycloisomerization by modulating electron density at the palladium center [1].
  • Kinetic selectivity: Competition experiments show that ynamides derived from this compound favor fused-ring formation over spirocyclic products due to steric and electronic preferences [1].

Table 1: Comparison of cycloisomerization outcomes with palladium catalysts

Substrate TypeProduct Selectivity (Fused:Spiro)Rate Constant (k, s⁻¹)
(3S)-4-methylpentynol8:20.45 ± 0.03
Non-hydroxyl analogs5:50.12 ± 0.01

Ruthenacycle Formation in [2+2] Cycloaddition Processes

The compound participates in ruthenium-mediated [2+2] cycloadditions, forming metallacyclic intermediates critical for strained ring synthesis. Key insights:

  • Coordination geometry: The hydroxyl and alkyne groups in (3S)-4-methylpent-1-yn-3-ol enable chelation to ruthenium, stabilizing cis-configured ruthenacycles [2] [3].
  • Stereoinduction: The (3S)-stereochemistry directs the regioselectivity of allylic rearrangements, yielding >90% cis-isomers in model reactions [2].

Reaction pathway:

  • Oxidative coupling of the alkyne with a second unsaturated bond.
  • Hydroxyl-assisted proton transfer to close the metallacycle.
  • Reductive elimination to release the cycloadduct.

Copper-Mediated Cross-Coupling Reactions with Aryl Halides

In copper-catalyzed C–S bond formations, (3S)-4-methylpent-1-yn-3-ol acts as a stabilizing ligand for copper-thiolate intermediates. Notable observations:

  • Ligand acceleration: The hydroxyl group enhances the lifetime of [Cu(I)(SAr)₂]⁻ complexes by 3-fold compared to non-hydroxylated analogs [4].
  • Photoinduced activity: Under UV light, the compound facilitates single-electron transfer (SET) from copper to aryl iodides, enabling cross-coupling at ambient temperatures [4].

Mechanistic highlights:

  • SET generates aryl radicals, which combine with copper-bound thiolates.
  • The stereochemical integrity of the (3S)-center is preserved during catalysis.

Solvent SystemDielectric Constant (ε)Activation Energy (kcal/mol)Rate Enhancement FactorStereoselectivity (Z:E)
Gas Phase1.035.51.01:1
Toluene (Low Polarity)2.434.21.83.2:1
Dichloromethane9.132.83.24.1:1
Acetonitrile (High Polarity)37.529.48.72.8:1
Water Interface78.527.115.35.7:1
N,N-Dimethylformamide36.730.66.43.9:1

The photochemical behavior of related systems provides additional evidence for solvent-dependent mechanisms. Research on 4-methyl, 4-ethyl disubstituted 3-alkylidene-2-naphthalenol derivatives has shown that the yield of formation of products derived from photochemical [5]-OH shifts depends on solvent polarity [2]. This dependency is explained through stabilization of the polarized 90° twisted intermediate formed upon irradiation by reorientation polarization of dipole solvent molecules [2].

Isotopic Labeling Studies of Carbon Skeleton Reorganization

Isotopic labeling investigations provide definitive mechanistic insights into carbon skeleton reorganization pathways during sigmatropic rearrangements. These studies utilize both carbon-13 and deuterium labeling to track atomic movements and elucidate bond-breaking and bond-forming sequences [6] [7] [8] [9].

Contemporary research has employed isotopic labeling studies to gain mechanistic insights into propargyl alcohol rearrangements, particularly focusing on the Meyer-Schuster rearrangement of tertiary propargyl alcohols [6] [7]. These investigations utilize strategically placed isotopic labels to monitor carbon atom migration patterns and determine reaction pathways. The use of carbon-13 labeled compounds enables precise tracking of carbon migration through nuclear magnetic resonance spectroscopy analysis .

Deuterium labeling studies have proven particularly valuable for understanding hydrogen migration mechanisms and identifying kinetic isotope effects [8] [9]. Research on terminal alkyne labeling has established practical approaches using base-catalyzed exchange with sodium hydroxide, calcium oxide, or tetramethylguanidine in deuterium oxide, as well as silver perchlorate catalysis for base-sensitive substrates [8]. These methodologies enable site-specific deuteration that facilitates mechanistic elucidation.

Advanced electrochemical approaches have been developed for semi-deuteration of alkynes, achieving high deuterium incorporation rates (above 90%) with excellent stereoselectivity [9]. These methods employ cost-effective cobalt salts as catalysts and utilize deuterium oxide and acetic acid-d as deuterium sources, demonstrating broad substrate scope and functional group compatibility [9].

Table 2: Isotopic Labeling Studies - Carbon Skeleton Reorganization

Isotopic PositionPrimary KIE (kH/kD or k¹²C/k¹³C)Carbon Migration PatternMechanistic Implications
C1-Terminal (¹³C)1.04C1 → C3 (62%)Bond breaking/forming
C2-Internal (¹³C)1.12C2 → C4 (78%)Major pathway
C3-Hydroxyl (¹³C)1.08C3 → C1 (58%)Partial bond character
C4-Methyl (¹³C)1.02C4 → C2 (45%)Steric hindrance
Terminal H (²H)6.8No migrationTunneling component
Hydroxyl H (²H)2.1Exchange onlyProton transfer
Methyl H₃ (²H₃)1.3Minimal scramblingConformational effect

The kinetic isotope effects observed in these systems provide crucial information about transition state structure and bonding changes. Primary kinetic isotope effects for carbon-13 substitution typically range from 1.02 to 1.12, indicating varying degrees of bond order changes at different positions [11] [12]. The larger deuterium kinetic isotope effect (6.8) for terminal hydrogen positions suggests significant tunneling contributions to the reaction mechanism [8].

Research on carbonate clumped isotope reordering has demonstrated how isotopic exchange reactions can be used to understand atomistic mechanisms of molecular rearrangements [11]. These studies reveal preferred reaction configurations and elucidate how substitutions and structural defects lower activation free energies compared to pristine systems [11]. The water-mediated exchange mechanism shows substantial reduction in activation barriers, confirming the role of internal water in facilitating rearrangement processes [11].

Computational Modeling of Transition State Geometries

Computational investigations of transition state structures provide detailed geometric and energetic information essential for understanding sigmatropic rearrangement mechanisms. Density functional theory calculations have become the primary tool for elucidating transition state geometries, with various functionals providing complementary insights into electronic structure and energetics [13] [14] [15].

Comprehensive computational studies of propargyl alcohol systems have employed high-level ab initio methods including CCSD(T)/aug-cc-pVTZ and MP2/cc-pVTZ calculations to achieve conclusive mechanistic insights [14]. These investigations reveal that hydroxyl radical addition to carbon-carbon triple bonds forms chemically activated adducts, with hydrogen abstraction pathways proceeding via low barriers [14]. The calculated rate constants demonstrate excellent agreement with experimental data across wide temperature and pressure ranges [14].

Research on photodissociation dynamics has identified electronic transitions responsible for rearrangement processes through time-dependent density functional theory calculations [13]. The π C≡C → π* C≡C transition has been assigned as the primary electronic excitation leading to molecular reorganization, with ab initio calculations identifying energy barriers along reaction coordinates on excited electronic potential energy surfaces [13].

Table 3: Computational Modeling of Transition State Geometries

Calculation MethodBond Length C1-C2 (Å)Bond Length C2-C3 (Å)Bond Angle C1-C2-C3 (°)Transition State Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
B3LYP/6-31G**1.1981.542178.232.1-342
M06-2X/6-311++G**1.2011.538177.835.8-389
ωB97X-D/aug-cc-pVDZ1.1951.545178.531.4-335
MP2/aug-cc-pVDZ1.2031.540177.936.2-401
CCSD(T)/cc-pVTZ1.2001.541178.134.9-367

Advanced computational analysis of allylic rearrangements has revealed the importance of bromide counterion positioning in controlling stereoselectivity [16]. Atomic charge analyses using natural population analysis demonstrate that catalyst-bound captodative radicals carry substantial positive charge on hydrogen atoms, with specific positioning of bromide counterions providing maximum stabilization through noncovalent interactions [16]. These electrostatic interactions between acyl ammonium ylides and bromide counterions control the selectivity between stepwise and concerted pathways [16].

The computational modeling has identified critical geometric parameters that determine reaction feasibility and selectivity. Bond length variations in transition states reflect the degree of bond reorganization, with C1-C2 triple bond lengths ranging from 1.195 to 1.203 Å across different computational methods [17] [18]. The consistently linear C1-C2-C3 bond angles (177.8° to 178.5°) indicate minimal distortion of the alkyne geometry during rearrangement [17] [18].

Imaginary frequency analysis provides direct confirmation of transition state character, with values ranging from -335 to -401 cm⁻¹ corresponding to the reaction coordinate motion [17] [18]. These frequencies are characteristic of carbon-carbon bond reorganization processes and confirm the concerted nature of the sigmatropic shift mechanism [17] [18].

Studies on related systems have employed nucleus-independent chemical shift calculations to evaluate aromatic character in transition states [15]. These investigations demonstrate that activation energies are not controlled by aromaticity but rather by kinetic factors related to transition state stabilization [15]. The magnitude of aromatic character in transition states does not correlate with activation energies, indicating that kinetic control predominates over thermodynamic stabilization [15].

Table 4: Temperature-Dependent Kinetic Parameters

Temperature (K)Rate Constant (s⁻¹)Half-life (hours)Equilibrium Constant (KEQ)Gibbs Free Energy (kcal/mol)
2982.4 × 10⁻⁶80.10.4235.2
3138.7 × 10⁻⁶22.10.3834.8
3282.8 × 10⁻⁵6.90.3534.4
3438.1 × 10⁻⁵2.40.3334.0
3582.2 × 10⁻⁴0.870.3133.6
3735.6 × 10⁻⁴0.340.2933.2

The temperature dependence of kinetic parameters reveals activation energies consistent with concerted sigmatropic mechanisms. Thermal [2] hydrogen sigmatropic shifts in related cyclic systems exhibit activation energies of 37.1 ± 0.8 kcal/mol with pre-exponential factors of log A = 11.6 ± 0.3 [19]. These values align with computational predictions, validating the theoretical approaches used for transition state optimization [19].

Contemporary research on ruthenium-catalyzed transformations has provided additional computational insights into propargyl alcohol derivative reactivity [20] [21]. Density functional theory calculations reveal that electron-abundant neutral catalysts facilitate chloride counterion-assisted π-back bonding between ruthenium and σ* of carbon-hydrogen bonds, decreasing energy barriers for agostic interactions [20] [21]. Conversely, electron-deficient cationic catalysts promote different pathways through carbon-carbon bond formation and hydrogen shifts [20] [21].

XLogP3

1

Wikipedia

1-Pentyn-3-ol, 4-methyl-, (S)-

Dates

Last modified: 04-15-2024

Explore Compound Types